molecular formula C9H11NO2 B8625350 2,3-dihydro-6-methoxy-1H-isoindol-5-ol

2,3-dihydro-6-methoxy-1H-isoindol-5-ol

Cat. No. B8625350
M. Wt: 165.19 g/mol
InChI Key: QAFDCJFBFFHATB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05387685

Procedure details

To 35 mL of ethyl alcohol is added 0.5 g of 2,3-dihydro-5-methoxy-6-(phenylmethoxy)-2-(phenylmethyl)-1H-isoindole. The solution is warmed until everything is dissolved. The solution is cooled to room temperature and 0.13 g of 35% palladium hydroxide on carbon is added. The resulting mixture is shaken on a Parr apparatus at 50 pounds per square inch for 21 hours. The solution is filtered through a pad of diatomaceous earth and the pad washed with ethyl alcohol. The volatiles are removed to afford 0.209 g of the desired product as a tan solid.
Quantity
0.13 g
Type
catalyst
Reaction Step One
Name
2,3-dihydro-5-methoxy-6-(phenylmethoxy)-2-(phenylmethyl)-1H-isoindole
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][C:11]=1[O:12][CH2:13]C1C=CC=CC=1)[CH2:8][N:7](CC1C=CC=CC=1)[CH2:6]2>[OH-].[OH-].[Pd+2].C(O)C>[CH3:13][O:12][C:11]1[CH:10]=[C:9]2[C:5]([CH2:6][NH:7][CH2:8]2)=[CH:4][C:3]=1[OH:2] |f:1.2.3|

Inputs

Step One
Name
Quantity
0.13 g
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]
Step Two
Name
2,3-dihydro-5-methoxy-6-(phenylmethoxy)-2-(phenylmethyl)-1H-isoindole
Quantity
0.5 g
Type
reactant
Smiles
COC=1C=C2CN(CC2=CC1OCC1=CC=CC=C1)CC1=CC=CC=C1
Name
Quantity
35 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture is shaken on a Parr apparatus at 50 pounds per square inch for 21 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution is warmed until everything
DISSOLUTION
Type
DISSOLUTION
Details
is dissolved
FILTRATION
Type
FILTRATION
Details
The solution is filtered through a pad of diatomaceous earth
WASH
Type
WASH
Details
the pad washed with ethyl alcohol
CUSTOM
Type
CUSTOM
Details
The volatiles are removed

Outcomes

Product
Details
Reaction Time
21 h
Name
Type
product
Smiles
COC1=C(C=C2CNCC2=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.209 g
YIELD: CALCULATEDPERCENTYIELD 87.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.